molecular formula C32H34F3N5O4 B611385 TL02-59

TL02-59

Cat. No.: B611385
M. Wt: 609.6 g/mol
InChI Key: AMHWQBGAKJESFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary targets of TL02-59 are the myeloid Src-family kinases, including Fgr, Lyn, and Hck . These kinases are expressed in myeloid cells and have been associated with acute myelogenous leukemia (AML) .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. It displays remarkable potency against the myeloid Src-family kinases Fgr and Lyn, with IC50 values in the 100 pM range . It also inhibits Fes, Syk, Hck, and both forms of Flt3 in vitro, albeit with IC50 values in the 150-400 nM range .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the growth and induce apoptosis of AML cell lines expressing its target kinases . It also reduces the release of pro-fibrotic chemokines from the lungs of mice with radiation-induced pulmonary fibrosis (RIPF), likely through the activation of both NF-κB and ERK1/2 pathways in thalamic microglia .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and induction of apoptosis in AML cell lines . In a mouse model of AML, this compound was able to eliminate leukemic cells from the spleen and peripheral blood, and significantly reduce bone marrow engraftment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the context of RIPF, this compound reduces the release of pro-fibrotic chemokines from the lungs . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TL02-59 involves multiple steps, including the formation of an N-phenylbenzamide scaffold. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: The compound is available in various quantities and forms, including solid and solution states .

Chemical Reactions Analysis

Types of Reactions: TL02-59 primarily undergoes inhibition reactions with specific kinases. It does not participate in typical organic reactions like oxidation, reduction, or substitution.

Common Reagents and Conditions: The compound is used in kinase inhibition assays, often in the presence of adenosine triphosphate (ATP) and other kinase substrates. The reactions are typically carried out in buffered solutions at physiological pH .

Major Products: The major product of this compound’s interaction with kinases is the inhibited kinase complex, which prevents further phosphorylation and downstream signaling .

Scientific Research Applications

TL02-59 has several significant applications in scientific research:

Comparison with Similar Compounds

Biological Activity

TL02-59 is a selective inhibitor of the myeloid Src-family kinase Fgr, showing promising biological activity in various preclinical studies, particularly in the context of acute myelogenous leukemia (AML) and radiation-induced pulmonary fibrosis (RIPF). This article delves into the compound's mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

This compound operates primarily by inhibiting Fgr, a non-receptor tyrosine kinase implicated in the proliferation and survival of myeloid cells. The compound has demonstrated potent activity against AML cell lines and primary patient samples, showcasing a direct correlation between sensitivity to this compound and the expression levels of Fgr, Hck, and Lyn kinases. Notably, no significant correlation was found with Flt3 expression or mutational status, indicating that this compound may be effective in a broader range of AML cases, including those that are Flt3 wild-type .

Efficacy in AML

In vitro studies have shown that this compound can suppress the proliferation of bone marrow samples from 20 out of 26 AML patients. The compound effectively induced apoptosis and growth arrest in AML cell lines with low nanomolar potency (IC50 values as low as 6.6 nM) while demonstrating selectivity for Fgr over other kinases . In a mouse xenograft model, oral administration of this compound at a dose of 10 mg/kg resulted in complete elimination of leukemic cells from the spleen and peripheral blood after three weeks of treatment .

Impact on Radiation-Induced Pulmonary Fibrosis (RIPF)

This compound has also been evaluated for its effects on RIPF, a condition characterized by excessive fibrosis following radiation therapy. In thoracic-irradiated mice, this compound significantly reduced the expression of profibrotic genes and the recruitment of pro-inflammatory CD11b+ macrophages to the lungs. Notably, the treatment abrogated the upregulation of several chemokines associated with fibrosis, including CXCL5 and CCL5 .

Key Findings from RIPF Studies

Parameter Control (0 Gy) Irradiated (18 Gy) Irradiated + this compound
Fibrosis Grade (Ashcroft Scale)LowHighSignificantly Reduced
Collagen Positive Areas (%)MinimalHighSignificantly Reduced
Chemokines Level (e.g., CXCL5)BaselineElevatedSignificantly Lowered

Case Studies

  • AML Patient Samples : A cohort study involving 26 AML patients revealed that this compound effectively suppressed cell proliferation in samples expressing high levels of Fgr. The most sensitive samples were wild-type for Flt3, highlighting the potential for this compound in treating diverse AML subtypes .
  • Radiation-Induced Pulmonary Fibrosis : In a preclinical model using thoracic-irradiated mice, this compound treatment initiated at day 50 post-radiation led to significant reductions in both fibrotic gene expression and macrophage infiltration into lung tissues. Histological analyses confirmed reduced fibrosis compared to untreated irradiated controls .

Properties

IUPAC Name

3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N5O4/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWQBGAKJESFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34F3N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes TL02-59 a promising candidate for AML treatment compared to previous FLT3 inhibitors?

A1: this compound demonstrates potent anti-AML activity by simultaneously inhibiting multiple tyrosine kinases crucial for AML cell survival and proliferation. [3] Unlike earlier FLT3 inhibitors that primarily target FLT3, this compound also inhibits downstream kinases like SYK, FES, and myeloid Src-family kinases (HCK, LYN, FGR). [3] This multi-targeted approach aims to enhance efficacy and potentially mitigate acquired resistance, addressing limitations observed with previous FLT3 inhibitors. [3]

Q2: Can you elaborate on the role of Fgr in this compound's efficacy against AML, particularly in the context of Flt3 wild-type cases?

A2: Research suggests that this compound's potent inhibition of the myeloid Src-family kinase Fgr is key to its anti-AML activity, even in cases where Flt3 mutations are absent. [4] Notably, a strong correlation was observed between this compound sensitivity and the expression levels of Fgr (as well as Hck and Lyn) in primary AML bone marrow samples, regardless of Flt3 mutational status. [4] This finding highlights Fgr as a potential therapeutic target in AML, particularly for patients with wild-type Flt3 who may not benefit from traditional FLT3 inhibitors.

Q3: Besides its anti-AML activity, has this compound shown potential in other areas of research?

A3: Yes, beyond its promising anti-cancer properties, this compound has also demonstrated potential in preclinical models of pulmonary fibrosis. [5, 6] Specifically, research indicates that this compound's inhibition of Fgr can prevent the recruitment of bone marrow-derived monocytes/macrophages to the lungs, a key event in the development of radiation-induced pulmonary fibrosis. [5] This finding suggests potential applications for this compound in treating fibrotic diseases, although further investigation is needed.

Q4: What are the next steps in the research and development of this compound as a potential therapeutic?

A4: While preclinical studies on this compound have yielded promising results, several crucial steps remain:

    1. : Weir et al. (2015). Multi-targeted tyrosine kinase inhibitors potently suppress FLT3-ITD+ AML cell growth.
    2. : Weir et al. (2014). Dual inhibition of Flt3 and Fes tyrosine kinases potently blocks proliferation of AML cells expressing an active Flt3 mutant.
    3. : SIMULTANEOUS INHIBITION OF DRIVER AND EFFECTOR KINASES PROMOTES POTENT GROWTH ARREST OF AML CELLS IN VITRO AND IN VIVO (Conference abstract)
    4. : Weir et al. (2017). Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo.
    5. : Datta et al. (2019). Silica Induced Lung Fibrosis Is Associated With Senescence, Fgr, and Recruitment of Bone Marrow Monocyte/Macrophages.
    6. : Inhibition of tyrosine kinase Fgr prevents radiation-induced pulmonary fibrosis (RIPF) (Conference Abstract)

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